molecular formula C21H24N4O4 B4136056 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide

Cat. No. B4136056
M. Wt: 396.4 g/mol
InChI Key: DBUHTXDRPNBMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide, also known as INH1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. INH1 has been found to inhibit the activity of ROCK1, a protein kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.

Mechanism of Action

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide inhibits the activity of ROCK1 by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates involved in various cellular processes. ROCK1 inhibition by N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been found to reduce actin stress fiber formation, cell migration, and cell proliferation.
Biochemical and Physiological Effects:
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been found to have various biochemical and physiological effects, including reducing cancer cell proliferation and migration, improving cardiac function, and reducing neuronal apoptosis. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has also been found to reduce the expression of inflammatory cytokines and chemokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for ROCK1 inhibition. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide also has some limitations, including its low solubility in aqueous solutions and potential off-target effects on other protein kinases.

Future Directions

There are several future directions for the scientific research of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide. One potential direction is the development of more potent and selective inhibitors of ROCK1 that can be used in clinical trials for the treatment of various diseases. Another direction is the investigation of the role of ROCK1 in other cellular processes and diseases, such as immune cell function and autoimmune diseases. Additionally, the potential combination of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide with other therapeutic agents for synergistic effects should be explored.

Scientific Research Applications

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been extensively studied in various scientific research fields, including cancer research, cardiovascular disease research, and neurodegenerative disease research. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been found to inhibit the proliferation and migration of cancer cells by targeting ROCK1, which is overexpressed in various types of cancers. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury. Furthermore, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide has been found to have neuroprotective effects by reducing neuronal apoptosis and improving cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-15(2)21(27)24-12-10-23(11-13-24)19-9-4-3-8-18(19)22-20(26)16-6-5-7-17(14-16)25(28)29/h3-9,14-15H,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUHTXDRPNBMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.